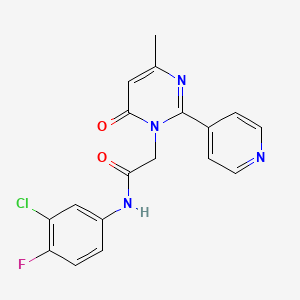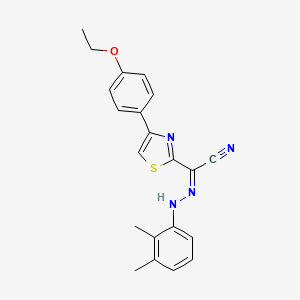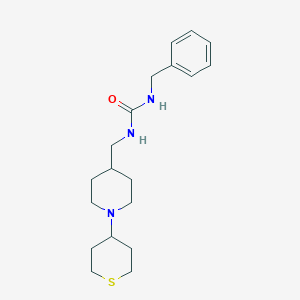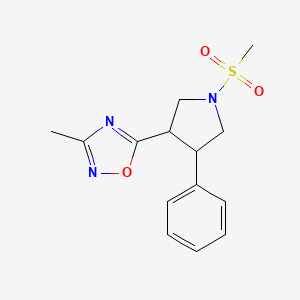![molecular formula C17H18O4S B2422966 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone CAS No. 344280-00-8](/img/structure/B2422966.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone, also known as HDES, is a synthetic compound that has been widely used in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities. HDES has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
- A study by Moskvina, Shilin, and Khilya (2015) demonstrated the use of similar compounds in the preparation of heterocyclic compounds such as isoflavones, isoxazole, pyrazoles, and aminopyrimidines, which have diverse applications in pharmaceuticals and organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Molecular Structure and Vibrational Studies
- Kumar et al. (2015) conducted X-ray diffraction and vibrational spectroscopy studies on a closely related compound, providing insights into its molecular structure and characteristics which are essential for various applications in material science and chemistry (Kumar et al., 2015).
Conversion into Oxadiazoles
- Potkin, Petkevich, Lyakhov, and Ivashkevich (2012) explored the transformation of a similar compound into oxadiazoles, a class of compounds with significant potential in drug development and organic synthesis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Anion Exchange Membranes
- Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes using a compound with a similar structure, highlighting its utility in creating materials with potential applications in energy and environmental technology (Shi et al., 2017).
Molecular Crystal Formation
- Sato, Kimura, Suzuki, Kimura, Ogawa, and Ohashi (1999) investigated the formation of molecular crystals using a similar compound, indicating its potential use in material sciences and crystallography (Sato et al., 1999).
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-11-4-6-15(7-5-11)22(20,21)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCAOHVLBATJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)

![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2422895.png)
![4-azepan-1-yl-N-(3-ethylphenyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2422898.png)
![4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2422899.png)
![1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2422900.png)
![4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2422902.png)
![1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2422903.png)

